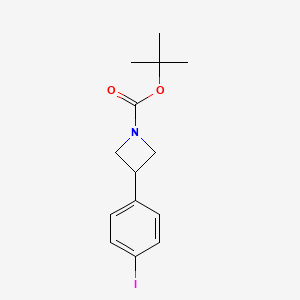
tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a 4-iodophenyl substituent on the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via nucleophilic substitution reactions using appropriate iodinated aromatic compounds.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding phenyl derivative by using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of azetidinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azetidine-1-carboxylates with different substituents.
Reduction Products: The corresponding phenyl derivative.
Oxidation Products: Azetidinones or other oxidized derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to azetidine scaffolds, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is largely dependent on its chemical structure and the specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the azetidine ring provides a rigid scaffold that can influence the compound’s pharmacokinetic properties.
相似化合物的比较
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidine derivatives.
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate contains an oxoethyl group, which may influence its reactivity and applications differently.
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate features a bromomethyl group, which can undergo different substitution reactions compared to the iodophenyl group.
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate has a cyanomethylene group, which can participate in unique chemical transformations.
属性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-iodophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 |
InChI 键 |
DMBDDVJLUBMZQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
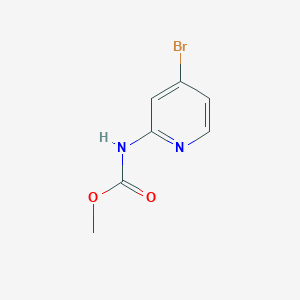
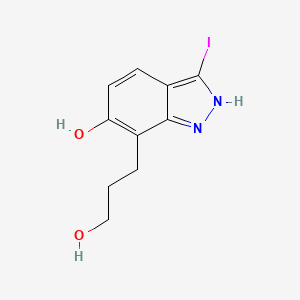
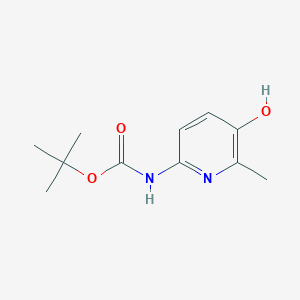
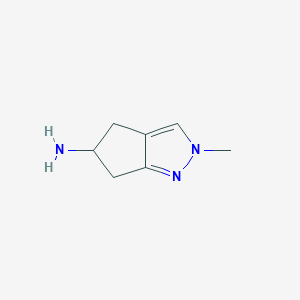
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
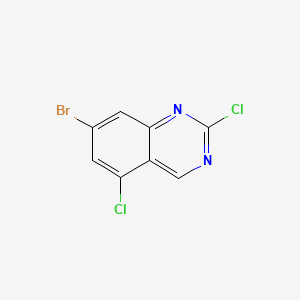
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
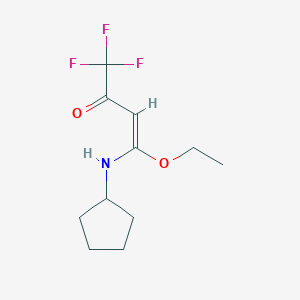
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
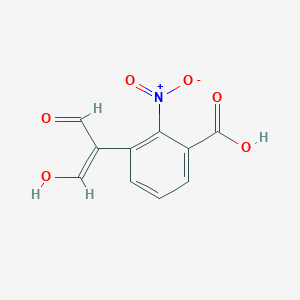

![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
